4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine
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Overview
Description
4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine is a complex organic compound featuring a pyridine ring substituted with a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The final step usually involves the coupling of the thiadiazole ring with the pyridine moiety through an ether linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiadiazole ring or the pyridine moiety.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole and pyridine moieties. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}benzene
- 4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}thiophene
Uniqueness
4-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]oxy}pyridine is unique due to the presence of both a pyridine ring and a thiadiazole moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
922505-11-1 |
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Molecular Formula |
C10H11N3O4S2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
5-(2-methoxyethylsulfonyl)-3-pyridin-4-yloxy-1,2,4-thiadiazole |
InChI |
InChI=1S/C10H11N3O4S2/c1-16-6-7-19(14,15)10-12-9(13-18-10)17-8-2-4-11-5-3-8/h2-5H,6-7H2,1H3 |
InChI Key |
JATHICOGAOUTMS-UHFFFAOYSA-N |
Canonical SMILES |
COCCS(=O)(=O)C1=NC(=NS1)OC2=CC=NC=C2 |
Origin of Product |
United States |
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